2-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Vue d'ensemble

Description

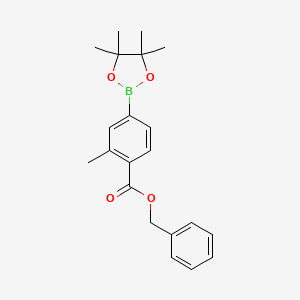

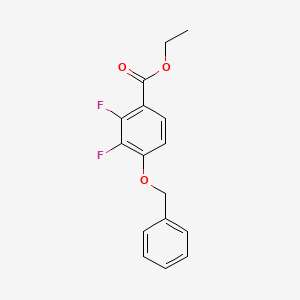

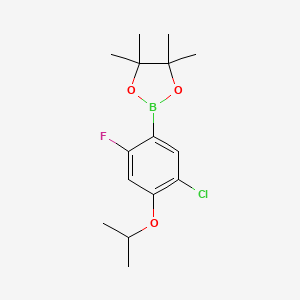

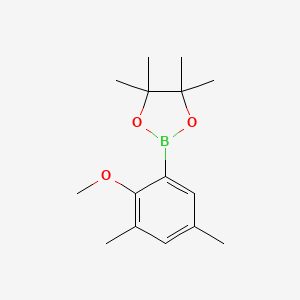

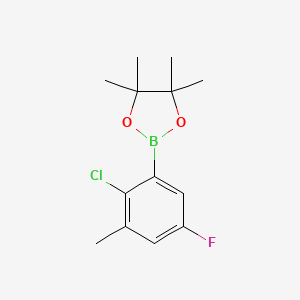

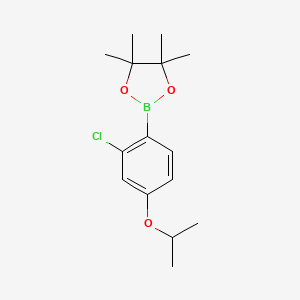

“2-Chloro-4-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-95-0 and a molecular weight of 296.6 . Its IUPAC name is 2-(2-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22BClO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . Unfortunately, a detailed molecular structure analysis is not available in the current literature.Chemical Reactions Analysis

Boronic esters, including “2-Chloro-4-isopropoxyphenylboronic acid pinacol ester”, are known to be involved in Suzuki–Miyaura coupling reactions . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . Unfortunately, more detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Electrochemical Biosensors

Recent Advances in Biosensors : Phenylboronic acids (PBAs) and their derivatives have been recognized for their selective binding to 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property has been exploited in the development of electrochemical glucose sensors, where PBA-modified electrodes detect glucose by forming boronate esters. Such sensors offer a promising avenue for non-enzymatic glucose sensing, potentially extending to the monitoring of glycated hemoglobin (HbA1c) and other glycoproteins, which are critical markers in diabetes management (Anzai, 2016).

Polymer Degradation

Polymer–Waste Degradation : Research has highlighted the efficacy of esters of H-phosphonic and phosphoric acids in degrading polymers such as polyurethanes, polycarbonates, and polyamides. These studies underline the potential of using these esters as environmentally friendly solutions for recycling and managing polymer waste, suggesting a path towards sustainable materials management (Mitova et al., 2013).

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA) Research : Although not directly related to 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester, the study of chlorogenic acid, a phenolic compound, has shown a wide array of biological and pharmacological effects. CGA exhibits antioxidant, anti-inflammatory, cardioprotective, and anti-obesity properties among others. This extensive range of beneficial effects underscores the potential of phenolic compounds in therapeutic applications, which could inspire further research into related compounds for their pharmacological potential (Naveed et al., 2018).

Mécanisme D'action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

It’s known that boronic esters, including 2-chloro-4-isopropoxyphenylboronic acid pinacol ester, can undergo protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which can be catalyzed under certain conditions .

Biochemical Pathways

The protodeboronation of boronic esters is a significant reaction in organic synthesis, leading to various functional groups .

Pharmacokinetics

It’s important to note that the stability of boronic esters can be influenced by factors such as ph, with hydrolysis rates accelerating at physiological ph .

Result of Action

The transformation of boronic esters through protodeboronation can lead to the formation of various functional groups, which can have diverse effects depending on the context .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, a key reaction in their mode of action, is known to be significantly influenced by pH . Therefore, the physiological environment in which the compound is present can impact its stability and reactivity .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMBBOEDARHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136596 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester | |

CAS RN |

2121514-95-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.